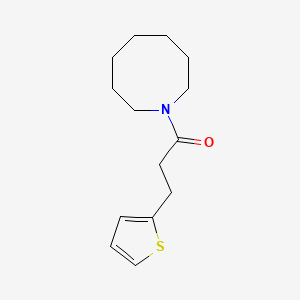![molecular formula C16H16N2O2 B7499567 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as dihydromunduletone and has been synthesized for various research purposes.
Mechanism of Action
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one exerts its effects through various mechanisms. As a ligand, it binds to specific receptors and modulates their activity. As an enzyme inhibitor, it inhibits the activity of specific enzymes, leading to a decrease in their substrate metabolism. As an anticancer agent, it induces apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of GABA-A receptors, leading to anxiolytic and sedative effects. It has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. Furthermore, it has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Advantages and Limitations for Lab Experiments
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one has various advantages and limitations for lab experiments. One of the advantages is its ability to modulate the activity of specific receptors and enzymes, making it a valuable tool for studying their function. However, its low solubility in water and organic solvents can limit its use in certain experiments. Furthermore, its potential toxicity and side effects need to be taken into consideration when conducting experiments.
Future Directions
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one has various potential future directions in scientific research. One direction is the development of novel ligands for specific receptors and enzymes based on its structure. Another direction is the investigation of its potential as an anticancer agent in combination with other chemotherapeutic agents. Furthermore, its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease, needs to be further explored.
In conclusion, 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one is a unique chemical compound with various scientific research applications. Its ability to modulate the activity of specific receptors and enzymes, induce apoptosis in cancer cells, and potential therapeutic effects make it a valuable tool for scientific research. However, its limitations and potential toxicity need to be taken into consideration when conducting experiments. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one can be synthesized using various methods. One of the most common methods is the reaction between 2-acetylpyridine and 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The reaction yields 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one as the final product.
Scientific Research Applications
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one has been widely used in scientific research due to its unique properties. It has been used as a ligand for various receptors, including GABA-A receptors, benzodiazepine receptors, and adenosine receptors. It has also been used as an inhibitor for various enzymes, including acetylcholinesterase and monoamine oxidase. Furthermore, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-7-3-4-9-17(15)12-16(20)18-10-8-13-5-1-2-6-14(13)11-18/h1-7,9H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHQKXWCTBVAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)






![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)
